

# A Head-to-Head Comparison of MR44397 with First-Generation WDR5 Inhibitors

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Compound of Interest		
Compound Name:	MR44397	
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This guide provides a detailed, data-driven comparison of the novel WD40-repeat domain 5 (WDR5) ligand, **MR44397**, with the first-generation WDR5 inhibitors, OICR-9429 and C6. This objective analysis is supported by available biochemical and cellular experimental data to inform research and drug development efforts targeting WDR5.

### Introduction to WDR5 Inhibition

WD repeat domain 5 (WDR5) is a critical scaffolding protein that plays a central role in epigenetic regulation. It is a core component of the Mixed Lineage Leukemia (MLL) SET1/COMPASS family of histone methyltransferase complexes, where it facilitates the methylation of histone H3 at lysine 4 (H3K4me).[1][2][3] This epigenetic mark is strongly associated with active gene transcription. In certain cancers, particularly MLL-rearranged (MLL-r) acute leukemias, the interaction between WDR5 and the MLL fusion oncoprotein is essential for maintaining the leukemogenic gene expression program.[1][2] Consequently, disrupting the WDR5-MLL protein-protein interaction (PPI) with small molecule inhibitors has emerged as a promising therapeutic strategy.[2][3][4]

First-generation inhibitors, such as OICR-9429 and the more potent compound C6, validated this approach by targeting the "WIN" (WDR5-INteraction) site, a well-defined pocket on WDR5 that binds to a conserved arginine-containing motif present in MLL proteins.[2][4] This guide introduces MR44397, a newer chemical probe for WDR5, and compares its performance against these pioneering inhibitors.



## **Comparative Data Summary**

The following tables summarize the available quantitative data for **MR44397** and the first-generation WDR5 inhibitors OICR-9429 and C6.

**Table 1: Biochemical Performance and Binding Affinity** 

Compound	Target	Assay Type	Binding Affinity (Kd)	Peptide Displacement (Kdisp / Ki)
MR44397	WDR5	SPR	69 nM[5]	1 μM (vs H3 peptide)[5], 4 μM (vs WIN peptide) [5]
OICR-9429	WDR5	Multiple	93 ± 28 nM[4], 24 nM (Biacore) [6], 52 nM (ITC) [6]	64 ± 4 nM (vs WIN peptide)[4]
C6	WDR5	Not Specified	~100 pM[7]	Not Available

SPR: Surface Plasmon Resonance

ITC: Isothermal Titration Calorimetry

Kd: Dissociation Constant; lower values indicate higher affinity.

• Kdisp / Ki: Displacement/Inhibition Constant from competitive binding assays.

### **Table 2: Cellular Activity and Target Engagement**



Compound	Cell Line	Assay Type	IC50 / GI50	Notes
MR44397	HEK293T	NanoBRET Tracer Assay	1.7 μΜ[8]	Confirms cell permeability and target engagement.
MLL-r Leukemia	Cell Viability Assay	Not Available	Anti-proliferative activity has not been reported in common MLL-r cell lines.	
OICR-9429	MV4;11, EOL-1	CellTiter-Glo	>2.5 μM[9]	Demonstrates modest single- agent anti- proliferative activity.
HEK293T	Co-IP	<1 μM[10]	Disrupts WDR5 interaction with MLL1 and RbBP5.	
C6	MV4;11	Not Specified	Low nanomolar[7]	Significantly more potent in cellular assays than OICR-9429.

- IC50: Half-maximal inhibitory concentration.
- GI50: Half-maximal growth inhibition concentration.
- NanoBRET: Bioluminescence Resonance Energy Transfer, a proximity-based assay to measure molecular interactions in live cells.
- Co-IP: Co-Immunoprecipitation.
- N/A: Data not publicly available.

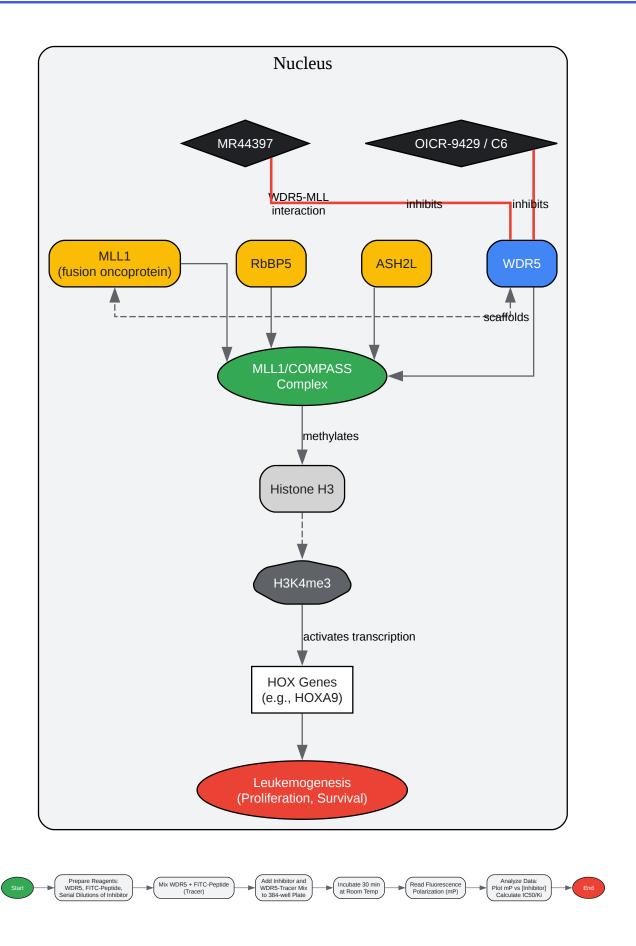


## **Mechanism of Action and Signaling Pathway**

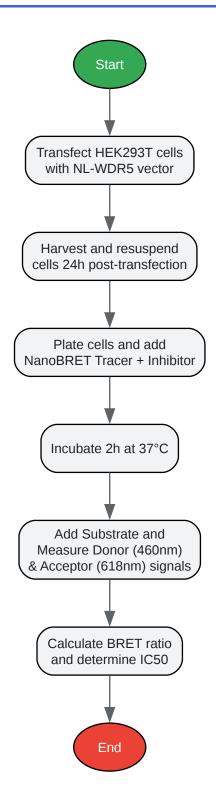
WDR5 inhibitors function by occupying the central WIN pocket, thereby preventing the binding of interaction partners like the MLL protein. This disruption is key to their anti-leukemic effect. The MLL1 complex, which includes WDR5, RbBP5, and ASH2L, is responsible for H3K4 trimethylation at the promoter regions of target genes, such as the HOX genes, which drives oncogenesis in MLL-r leukemia. By inhibiting the WDR5-MLL interaction, these compounds are designed to reduce H3K4me3 levels, suppress the expression of oncogenic target genes, and ultimately induce apoptosis and differentiation in cancer cells.

Interestingly, while both **MR44397** and OICR-9429 bind the same central pocket, cellular assays suggest a functional divergence. OICR-9429 has been shown to disrupt the interaction between WDR5 and Histone H3 in cells.[7][11] In contrast, **MR44397** does not appear to disrupt this specific interaction, indicating a potentially different downstream consequence on chromatin despite binding to the same site.[7][8]









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